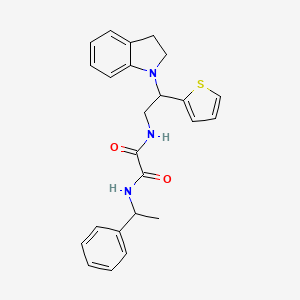

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

N1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by its hybrid heterocyclic and aromatic substituents. The compound features an indoline moiety (a bicyclic structure with a benzene fused to a pyrrolidine ring), a thiophene ring (a sulfur-containing heterocycle), and a phenylethyl group. Its design aligns with oxalamides reported as umami flavor agonists (e.g., S336 ) or enzyme inhibitors (e.g., CYP3A4 inhibitors ), indicating a versatile scaffold for functionalization.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-17(18-8-3-2-4-9-18)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-19-10-5-6-11-20(19)27/h2-12,15,17,21H,13-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZFYWNKRANRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling through an ethyl linker. The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride and the appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Functional Groups

The target compound shares a common oxalamide backbone with several derivatives, differing in substituent groups that dictate biological activity, solubility, and metabolic stability. Key comparisons include:

Functional and Pharmacological Differences

- Flavor Modulation : S336 and S5456 are optimized for umami taste receptor (hTAS1R1/hTAS1R3) activation, with regulatory approval for food applications . The target compound’s thiophene and indoline groups may alter receptor binding kinetics compared to S336’s pyridine and dimethoxybenzyl groups.

- Enzyme Interactions : S5456 inhibits CYP3A4 at 10 µM, but retesting showed <50% inhibition in definitive assays . The target compound’s indoline moiety could influence cytochrome P450 interactions differently due to its bicyclic structure.

- Antimicrobial Potential: GMC-1 and related isoindoline-dione oxalamides exhibit antimicrobial properties . The target compound’s thiophene group, known for redox activity, may enhance or modify such effects.

Toxicological and Regulatory Considerations

- Safety Margins: S336 and related oxalamides have NOELs (No Observed Effect Levels) of 100 mg/kg bw/day, with safety margins exceeding 500 million for food use . The indoline group in the target compound may introduce novel metabolites requiring specific toxicological evaluation.

- CYP Inhibition : While S5456 showed transient CYP3A4 inhibition, definitive assays ruled out significant effects . The target compound’s structural complexity warrants dedicated CYP panel testing.

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 343.45 g/mol. It contains an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles enhances its pharmacological profile compared to simpler oxalamides, potentially leading to distinct mechanisms of action and therapeutic applications .

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural features exhibit anti-inflammatory activity. The presence of the indole and thiophene rings may contribute to this effect by modulating inflammatory pathways .

2. Antitubercular Activity

Another derivative of this compound has shown promising antitubercular effects, suggesting that similar compounds may possess activity against Mycobacterium tuberculosis. The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways .

3. Antioxidant Activity

The antioxidant potential of compounds containing indole and thiophene moieties has been documented, indicating that this compound may also exhibit protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological activities are still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis in various organisms .

- Modulation of Immune Responses: The compound may activate Toll-like receptors (TLRs), enhancing immune responses against pathogens such as Hepatitis B virus (HBV), as seen in related studies on indole derivatives .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in vitro with IC50 values comparable to established anti-inflammatories. |

| Study B | Reported significant inhibition of Mycobacterium tuberculosis growth in cultured environments, suggesting potential for tuberculosis treatment. |

| Study C | Showed antioxidant activity through DPPH radical scavenging assays, indicating protective effects against oxidative damage. |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route Overview:

- Formation of Indole Derivative: Using Fischer indole synthesis or other methods.

- Thiophene Introduction: Via cross-coupling reactions such as Suzuki-Miyaura coupling.

- Oxalamide Formation: Through nucleophilic substitution reactions involving oxalic acid derivatives.

These methods are optimized for yield and purity to facilitate further biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.